molecular formula C21H22N2O4S B4789228 methyl 6-[4-(methylsulfanyl)phenyl]-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate

methyl 6-[4-(methylsulfanyl)phenyl]-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate

Cat. No.: B4789228
M. Wt: 398.5 g/mol
InChI Key: MHANEJREYGMDDP-UHFFFAOYSA-N
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Description

Methyl 6-[4-(methylsulfanyl)phenyl]-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate is a complex organic compound that belongs to the class of pyrazinoquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazinoquinoline core and a methylsulfanylphenyl group, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-[4-(methylsulfanyl)phenyl]-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as ethanol or dimethylacetamide, and reagents like hydrazine hydrate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. specific industrial methods for this compound are not widely documented.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[4-(methylsulfanyl)phenyl]-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the pyrazinoquinoline core can be reduced to alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield methylsulfoxide or methylsulfone derivatives, while reduction of the carbonyl groups can produce corresponding alcohols .

Scientific Research Applications

Methyl 6-[4-(methylsulfanyl)phenyl]-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of methyl 6-[4-(methylsulfanyl)phenyl]-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-[4-(methylsulfanyl)phenyl]-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate is unique due to its specific structural features, such as the pyrazinoquinoline core and the presence of both carbonyl and methylsulfanyl groups. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds .

Properties

IUPAC Name

methyl 6-(4-methylsulfanylphenyl)-4,7-dioxo-2,3,6,8,9,10-hexahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-27-21(26)18-16(12-6-8-13(28-2)9-7-12)17-14(4-3-5-15(17)24)23-11-10-22-20(25)19(18)23/h6-9,16H,3-5,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHANEJREYGMDDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=O)NCCN2C3=C(C1C4=CC=C(C=C4)SC)C(=O)CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
methyl 6-[4-(methylsulfanyl)phenyl]-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate
Reactant of Route 2
methyl 6-[4-(methylsulfanyl)phenyl]-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 6-[4-(methylsulfanyl)phenyl]-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate
Reactant of Route 4
methyl 6-[4-(methylsulfanyl)phenyl]-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate
Reactant of Route 5
methyl 6-[4-(methylsulfanyl)phenyl]-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate
Reactant of Route 6
methyl 6-[4-(methylsulfanyl)phenyl]-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate

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